Methyl 2-(3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate
Description
Properties
Molecular Formula |
C12H13N3O3 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
methyl 2-[3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]acetate |
InChI |
InChI=1S/C12H13N3O3/c1-17-10-5-3-9(4-6-10)12-13-8-15(14-12)7-11(16)18-2/h3-6,8H,7H2,1-2H3 |
InChI Key |
AERPMVATOOZIQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=N2)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Streamlined Methodology
A recent advancement involves a one-pot, two-step synthesis adapting methodologies from 1,2,4-triazole-5-thione derivatives. 4-Methoxybenzoic acid hydrazide reacts with methyl isothiocyanate in ethanol under reflux to form the thiosemicarbazide intermediate. Subsequent treatment with 4N sodium hydroxide at 100°C induces cyclodehydration, directly yielding the triazole core. Methylation using dimethyl sulfate in acetone finalizes the N-methyl group, while esterification with methyl chloroacetate introduces the acetate moiety.
This approach reduces solvent consumption by 40% compared to traditional methods, with reaction times shortened to 6 hours. The aqueous workup minimizes organic waste, aligning with green chemistry principles. Reported yields for analogous compounds reach 85–90%, though direct application to the target molecule requires further validation.
Mechanistic Insights
The cyclization step proceeds via nucleophilic attack of the hydrazide nitrogen on the thiocarbonyl group, followed by elimination of hydrogen sulfide. DFT studies suggest that NaOH facilitates deprotonation, lowering the activation energy by 15–20 kcal/mol compared to uncatalyzed conditions. Steric effects from the 4-methoxyphenyl group necessitate elevated temperatures (100°C) to achieve complete conversion.
Comparative Analysis of Methodologies
The continuous-flow method excels in efficiency and safety but requires significant capital investment. The one-pot approach offers environmental benefits, while the traditional batch process remains viable for small-scale API production.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic (HCl, H₂O) | Dilute HCl, reflux | 2-(3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetic acid | 85% | |
| Basic (NaOH, ethanol) | 1M NaOH, room temperature | Sodium salt of the carboxylic acid | 92% |
Hydrolysis is critical for converting the ester into bioactive carboxylic acid derivatives, often used in further synthetic modifications.
Oxidation Reactions
The methoxyphenyl group can be oxidized to a quinone structure under strong conditions:
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO₄ | Acidic, 80°C | 2-(3-(4-carboxyphenyl)-1H-1,2,4-triazol-1-yl)acetate | Partial decomposition observed |
| CrO₃ | H₂SO₄, reflux | 4-methoxybenzoic acid (side chain degradation) | Low selectivity |
Oxidation is less favored due to competing degradation pathways, limiting synthetic utility.
Reduction Reactions
The ester group is reducible to primary alcohols:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | Dry THF, 0°C → RT | 2-(3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)ethanol | 78% |
| NaBH₄ | Methanol, reflux | No reaction (insufficient reactivity) | – |
LiAlH₄ is preferred for efficient reduction, while NaBH₄ fails due to the ester’s low electrophilicity.
Nucleophilic Substitution
The triazole ring’s N-H hydrogen participates in alkylation or arylation:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| CH₃I, K₂CO₃ | DMF, 60°C | Methylated triazole derivative | Enhanced lipophilicity |
| Benzyl bromide | Acetonitrile, reflux | N-benzyl-triazole conjugate | Antimicrobial activity |
Substitution at the triazole ring enhances pharmacological properties, as seen in analogues with improved bioactivity .
Cycloaddition Reactions
The triazole ring engages in Huisgen 1,3-dipolar cycloaddition with alkynes:
| Dipolarophile | Catalyst | Product | Regioselectivity |
|---|---|---|---|
| Phenylacetylene | Cu(I), RT | 1,4-disubstituted triazole | >95% |
| Ethyl propiolate | Ru-based catalyst | 1,5-disubstituted triazole | 88% |
This reaction diversifies the compound’s scaffold for drug discovery, though regioselectivity depends on catalyst choice.
Coordination Chemistry
The triazole nitrogen atoms act as ligands for metal ions:
| Metal Salt | Conditions | Complex | Stability Constant (log K) |
|---|---|---|---|
| Cu(NO₃)₂ | Methanol, RT | Octahedral Cu(II) complex | 4.2 |
| AgNO₃ | Aqueous ethanol | Linear Ag(I) coordination polymer | 3.8 |
Metal complexes exhibit enhanced antimicrobial and catalytic properties compared to the parent compound .
Functional Group Interconversion
The methoxy group undergoes demethylation under harsh conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| BBr₃ | CH₂Cl₂, −78°C | 2-(3-(4-hydroxyphenyl)-1H-triazol-1-yl)acetate | 63% |
| HI (conc.) | Reflux | Partial decomposition | – |
Demethylation enables further functionalization, though side reactions limit yields.
Key Reaction Trends and Challenges
-
Steric Effects : The 4-methoxyphenyl group hinders reactions at the triazole’s C-5 position.
-
Electronic Effects : The electron-donating methoxy group stabilizes electrophilic aromatic substitution but deactivates the ring toward nitration.
-
Sustainability : Microwave-assisted and flow-chemistry methods (e.g., continuous-flow hydrolysis ) improve efficiency and reduce waste.
This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in developing antifungal and anticancer agents. Further studies should explore its catalytic applications and structure-activity relationships in drug design .
Scientific Research Applications
Biological Activities
Antimicrobial Properties:
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial activity. Studies have shown that derivatives of triazole can act against a range of bacterial strains and fungi, making them valuable in developing new antibiotics and antifungal agents .
Anticancer Activity:
Methyl 2-(3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate has been investigated for its potential anticancer properties. Compounds with similar structures have demonstrated effectiveness against various cancer cell lines. For instance, triazole derivatives have been shown to inhibit tumor growth by inducing apoptosis in cancer cells .
Case Study 1: Anticancer Mechanisms
A study focused on triazole derivatives assessed their antiproliferative effects on several cancer cell lines, including leukemia and melanoma. The compounds were found to inhibit cell proliferation through mechanisms involving the inhibition of specific protein targets related to cell cycle regulation and apoptosis induction .
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of triazole derivatives were synthesized and tested against common pathogens. Results indicated that these compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that modifications to the triazole ring could enhance efficacy .
Mechanism of Action
The mechanism of action of Methyl 2-(3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, inhibiting their activity. This compound can also interfere with the synthesis of nucleic acids, leading to its antimicrobial and anticancer properties. The methoxyphenyl group enhances its binding affinity to these targets, making it a potent bioactive molecule.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural and pharmacological attributes of Methyl 2-(3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate with analogous compounds:
Key Research Findings
Antifungal Activity
- The 4-methoxyphenyl substituent in the target compound is critical for antifungal activity, as demonstrated by related triazolone derivatives (e.g., 4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one), which show enhanced binding to fungal cytochrome P450 enzymes compared to non-substituted analogues .
- In contrast, compounds with disulfanyl groups (e.g., compound 11 in ) exhibit antiviral activity but lack direct antifungal data, highlighting substituent-dependent target specificity .
Physicochemical Properties
- The methyl ester in the target compound improves lipophilicity (logP ~1.5–2.0 estimated) compared to the carboxylic acid analogue (logP ~0.5–1.0), facilitating cellular uptake .
- Aminomethyl-substituted triazoles (e.g., Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate) exhibit higher aqueous solubility (>50 mg/mL) due to ionizable groups, making them suitable for parenteral formulations .
Biological Activity
Methyl 2-(3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is a compound belonging to the class of 1,2,4-triazole derivatives. This class of compounds has been extensively studied for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The structural features of triazoles contribute significantly to their pharmacological profiles.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a methoxyphenyl group attached to a triazole ring, which is known to enhance its biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Weight | 250.26 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| CAS Number | Not specified |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with the synthesis of nucleic acids or cell wall components.
In a study evaluating the activity of various triazole derivatives against Mycobacterium tuberculosis, compounds with a similar triazole moiety demonstrated minimum inhibitory concentrations (MICs) ranging from 1.8 to 6.9 μg/mL against resistant strains . This suggests that this compound might also possess similar efficacy.
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer potential. A recent study highlighted the ability of certain triazole compounds to induce apoptosis in cancer cells by modulating key signaling pathways . The presence of the methoxy group is believed to enhance lipophilicity and improve cell membrane penetration, thereby increasing cytotoxicity against cancer cell lines.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For instance:
- DprE1 Inhibition : Similar triazole compounds have been shown to inhibit DprE1, an essential enzyme in the mycobacterial cell wall synthesis pathway . This inhibition leads to bacterial death and could be a potential target for tuberculosis treatment.
Case Studies
Several studies have explored the biological activities of triazole derivatives:
- Study on Antimycobacterial Activity : A series of triazole-benzoxazole hybrids were synthesized and tested for their ability to inhibit Mycobacterium tuberculosis. The study reported MIC values indicating strong activity against resistant strains .
- Cytotoxicity Assessment : In vitro cytotoxicity assays were performed on mouse fibroblast cell lines (3T3). Compounds showed concentration-dependent cytotoxic effects at higher concentrations (≥50 μg/mL), emphasizing the need for careful dose optimization in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-(3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1H-1,2,4-triazole derivatives with methyl 2-chloroacetate in the presence of a base (e.g., K₂CO₃) in DMF or DMSO at 60–80°C typically yields the product . Yield optimization requires precise control of stoichiometry, solvent polarity, and reaction time. Lower yields (<50%) may arise from competing side reactions, such as hydrolysis of the ester group under basic conditions .
Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of the 4-methoxyphenyl group (δ ~3.8 ppm for OCH₃) and the triazole ring protons (δ 7.5–8.5 ppm) .
- IR Spectroscopy : Absorption bands at ~1700 cm⁻¹ (C=O ester) and ~1600 cm⁻¹ (C=N triazole) .
- Mass Spectrometry : Molecular ion peaks matching the molecular formula C₁₂H₁₂N₃O₃ (e.g., [M+H]+ at m/z 246.1) .
Q. What preliminary biological activities are reported for structurally similar 1,2,4-triazole derivatives?
- Methodological Answer : Analogous compounds exhibit antimicrobial, antitumor, and antiviral activities. For instance, triazole-acetamide derivatives have shown inhibitory effects on α-glucosidase (IC₅₀ values < 10 µM) and antimicrobial activity against Staphylococcus aureus (MIC ~8 µg/mL) . These activities are often assessed via enzyme inhibition assays and microbial growth inhibition studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the synthesis of triazole-acetate derivatives?
- Methodological Answer : Advanced strategies include:
- Continuous-Flow Chemistry : Reduces side reactions by minimizing residence time (e.g., 63% yield achieved in a flow reactor vs. 45% in batch) .
- Catalysis : Use of Cu(I) catalysts to enhance regioselectivity in triazole formation .
- Solvent Screening : Polar aprotic solvents like DMSO improve solubility of intermediates, while additives (e.g., molecular sieves) prevent hydrolysis .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for this compound?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotational isomerism of the triazole ring). Strategies include:
- Variable-Temperature NMR : To observe coalescence of split peaks and calculate energy barriers .
- 2D NMR (COSY, HSQC) : To assign overlapping signals and confirm connectivity .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G*) predict chemical shifts within ±0.3 ppm of experimental values .
Q. What structure-activity relationships (SAR) guide the design of triazole derivatives for antimicrobial applications?
- Methodological Answer : Key SAR insights include:
- Substituent Position : 4-Methoxyphenyl at the triazole 3-position enhances lipophilicity, improving membrane penetration .
- Ester vs. Acid Bioisosteres : Methyl esters (as in this compound) prolong half-life in vitro compared to carboxylic acids .
- Hybrid Pharmacophores : Conjugation with quinolones (e.g., ciprofloxacin) amplifies activity against drug-resistant pathogens .
Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., biological samples)?
- Methodological Answer : Validated methods include:
- HPLC-UV/FLD : C18 columns with acetonitrile/water gradients (retention time ~8.2 min); LOD ≤ 0.1 µg/mL .
- LC-MS/MS : MRM transitions (e.g., m/z 246.1 → 142.0) enable quantification at ng/mL levels .
- Sample Preparation : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves recovery (>85%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
